molecular formula C15H12O B163511 1-(Benzyloxy)-3-ethynylbenzene CAS No. 128133-59-5

1-(Benzyloxy)-3-ethynylbenzene

Cat. No.: B163511
CAS No.: 128133-59-5
M. Wt: 208.25 g/mol
InChI Key: CNOZVDJTLDNZFR-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-ethynylbenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group at the first position and an ethynyl group at the third position

Mechanism of Action

Target of Action

1-(Benzyloxy)-3-ethynylbenzene is a complex organic compound that has been studied in the context of various chemical reactionsCompounds with similar structures have been used in suzuki–miyaura coupling reactions . This reaction involves the cross-coupling of organoboron compounds with organic halides or triflates using a palladium catalyst .

Mode of Action

In the context of suzuki–miyaura coupling, the compound could potentially act as a nucleophile, reacting with an electrophilic organic group . This reaction results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .

Biochemical Pathways

The compound’s potential role in suzuki–miyaura coupling suggests it could be involved in the synthesis of various organic compounds . This reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules.

Result of Action

Its potential role in suzuki–miyaura coupling suggests it could contribute to the synthesis of various organic compounds . This could have wide-ranging effects at the molecular and cellular level, depending on the specific compounds synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling can be affected by the presence of a base, the choice of solvent, and the temperature . These factors can influence the yield and selectivity of the reaction, thereby affecting the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-ethynylphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale chromatography or crystallization techniques for purification.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products:

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of 1-(benzyloxy)-3-ethylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-3-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of polymers and other advanced materials.

    Biology: Potential use in the development of bioactive compounds due to its structural similarity to natural products.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-(Benzyloxy)-3-ethynylbenzene can be compared with other benzene derivatives that have similar substituents:

    1-(Benzyloxy)-2-ethynylbenzene: Similar structure but with the ethynyl group at the second position. This positional isomer may exhibit different reactivity and properties.

    1-(Benzyloxy)-4-ethynylbenzene: Another positional isomer with the ethynyl group at the fourth position. It may have distinct chemical and physical properties compared to this compound.

    1-(Benzyloxy)-3-propynylbenzene: Similar structure with a propynyl group instead of an ethynyl group. This compound may have different reactivity due to the longer carbon chain.

Properties

IUPAC Name

1-ethynyl-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,3-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOZVDJTLDNZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598690
Record name 1-(Benzyloxy)-3-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128133-59-5
Record name 1-(Benzyloxy)-3-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxy-1-ethynylbenzene (4.36 g, 37 mmol), benzylbromide (6.95 g, 4.1 mmol) and K2CO3 (10.2 g, 7.4 mmol) in acetanitrile (50 ml) is stirred at room temperature for 24 hr. The insoluble material is removed by filtration and filtrate is concentrated. The crude material is purified by flash chromatography (silica gel, hexane/EtOAc:95/5) to afford the title compound as a clear oil 5.2 g (68%). 1HNMR (400 MHz, CDCl3): δ (ppm) 3.05 (s, 1H), 5.05 (s, 2H), 6.98 (d, 1H) 7.00-7.50 (m, 8H).
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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